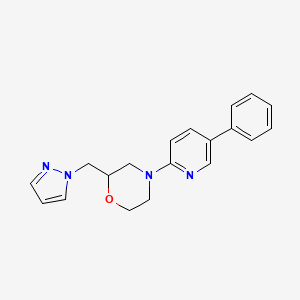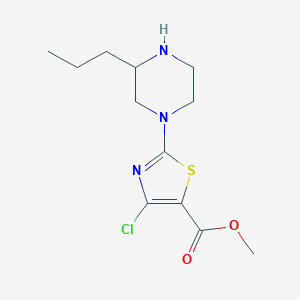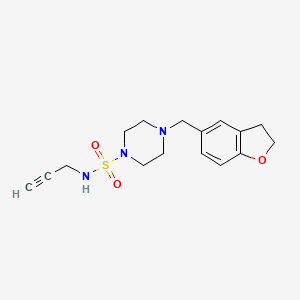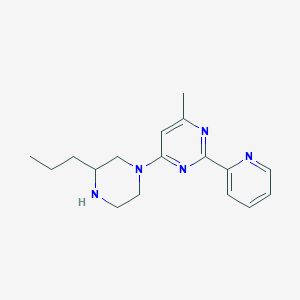
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenylpyridine and a pyrazolylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenylpyridine and pyrazole intermediates, followed by their coupling with the morpholine ring. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
相似化合物的比较
Similar Compounds
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)thiazole: Contains a thiazole ring instead of morpholine.
4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)imidazole: Features an imidazole ring instead of morpholine.
Uniqueness
The uniqueness of 4-(5-Phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its morpholine ring provides a unique scaffold for further functionalization and potential interactions with biological targets.
属性
IUPAC Name |
4-(5-phenylpyridin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-5-16(6-3-1)17-7-8-19(20-13-17)22-11-12-24-18(14-22)15-23-10-4-9-21-23/h1-10,13,18H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBGRVNDGWRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=C2)C3=CC=CC=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide](/img/structure/B6982593.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide](/img/structure/B6982600.png)
![(4-Propan-2-yl-1,3-thiazol-5-yl)-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6982607.png)
![N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B6982624.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B6982630.png)
![N,N-dipropyl-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B6982638.png)
![[1-Benzyl-4-(2-ethylsulfonylethylamino)piperidin-4-yl]methanol](/img/structure/B6982641.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[1-hydroxy-3-(2-methoxyphenyl)-2-methylpropan-2-yl]amino]ethanone](/img/structure/B6982649.png)
![[1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol](/img/structure/B6982660.png)



![3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide](/img/structure/B6982703.png)

